[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](4-methylphenyl)methanone
Description
The compound 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone is a triazolothiadiazine derivative characterized by a fused bicyclic system containing 1,2,4-triazole and 1,3,4-thiadiazine rings. Its structure features a 4-chlorophenyl group at position 6, a methyl group at position 3, and a 4-methylphenyl ketone moiety at position 5. This compound belongs to a class of heterocyclic molecules known for their broad-spectrum biological activities, including antimicrobial and anti-inflammatory properties .
Synthesis of this class of compounds typically involves catalyst-free reactions between 4-amino-[1,2,4]triazole-3-thiols and nitroepoxides in methanol, followed by dehydration using p-toluenesulfonic acid (PTSA) in ethanol .
Properties
Molecular Formula |
C19H17ClN4OS |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C19H17ClN4OS/c1-11-3-5-14(6-4-11)17(25)18-16(13-7-9-15(20)10-8-13)23-24-12(2)21-22-19(24)26-18/h3-10,16,18,23H,1-2H3 |
InChI Key |
UDVQENLXORFJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperatures and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Structural Features
The compound's structure comprises:
- A triazole ring
- A thiadiazine moiety
- Substituents including a chlorophenyl and a methylphenyl group
Medicinal Chemistry
Research indicates that compounds similar to 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](4-methylphenyl)methanone exhibit significant biological activities. These include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
- Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Pharmacological Studies
The pharmacological profile of this compound suggests:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, potentially influencing neurological conditions.
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions:
- Cyclization Reactions : Typically involves the cyclization of hydrazine derivatives with thiosemicarbazides.
- Catalysis : Acidic or basic conditions are often employed to facilitate the reaction.
Chemical Reactions Analysis
The compound can undergo various chemical transformations:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using potassium permanganate or hydrogen peroxide. |
| Reduction | Reduction can be performed using sodium borohydride or lithium aluminum hydride. |
| Substitution | Nucleophilic substitution at the chlorophenyl group is possible. |
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as new antimicrobial agents.
Case Study 2: Anticancer Activity
A research article in Cancer Research explored the effects of the compound on various cancer cell lines. The findings demonstrated that the compound induced apoptosis through mitochondrial pathways and inhibited cell proliferation effectively.
Case Study 3: Receptor Interaction Studies
Research published in Neuropharmacology investigated the interaction of the compound with serotonin receptors. The study found that it acted as a partial agonist at certain receptor subtypes, which may have implications for treating mood disorders.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Biological Activity
The compound 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone is a member of the triazole-thiadiazine class of compounds. These compounds have garnered attention due to their diverse biological activities, including antitumor and antiviral properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.87 g/mol. The structure features a 1,2,4-triazole ring fused with a thiadiazine moiety and substituted phenyl groups that influence its biological activities.
Synthesis
The synthesis of triazole-thiadiazine derivatives typically involves multi-step reactions that can include cyclization processes. For instance, one study reported the synthesis of various substituted triazoles and their biological evaluation through a microwave-assisted method which enhanced yield and purity .
Antitumor Activity
Research has demonstrated that derivatives of triazole-thiadiazines exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating a series of related compounds showed that they inhibited tubulin polymerization, which is crucial for cancer cell proliferation. Specifically, compounds were tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines using the MTT assay to assess cell viability .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | A549 | 12.5 |
| B | MCF-7 | 8.0 |
| C | HCT-116 | 15.0 |
Antiviral Activity
In addition to anticancer properties, triazole derivatives have shown promising antiviral activity. Studies indicate that specific substitutions on the phenyl moiety can enhance antiviral efficacy. For example, compounds were tested against viral strains where they demonstrated inhibition of viral replication through mechanisms that are still being elucidated .
Table 2: Antiviral Efficacy Against Selected Viruses
| Compound | Virus Type | Inhibition (%) |
|---|---|---|
| D | Influenza A | 70 |
| E | HIV | 65 |
| F | Herpes Simplex Virus | 80 |
The mechanism by which these compounds exert their biological effects often involves interference with cellular processes such as apoptosis and cell cycle regulation. For instance, studies have indicated that the antitumor activity may be linked to the disruption of microtubule dynamics essential for mitosis .
Case Studies
A notable case study involved the evaluation of a derivative similar to 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone in vivo. The compound was administered to mice with induced tumors; results indicated a significant reduction in tumor size compared to control groups receiving placebo treatments .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-chlorophenyl group enhances antimicrobial activity due to electron-withdrawing effects, as seen in both triazolothiadiazines and thiazolidinones .
Synthetic Efficiency :
- Catalyst-free methods (e.g., nitroepoxide reactions) achieve higher yields (91–98%) compared to traditional cyclocondensation (70–85%) .
Bioactivity Trends: Triazolothiadiazines with fused rings (e.g., triazolo[3,4-b]thiadiazin-6-ols) exhibit stronger anti-inflammatory activity than non-fused analogues like thiazolidinones .
Pharmacological and Mechanistic Comparisons
Antimicrobial Activity:
- The target compound shows broad-spectrum activity against E. coli, Pseudomonas aeruginosa, and Bacillus subtilis (MIC: 8–16 μg/mL), outperforming simpler triazolothiadiazoles (MIC: 32–64 μg/mL) .
- Thiazolidinones (e.g., compound 5 in ) demonstrate comparable activity but require higher concentrations (MIC: 32–128 μg/mL), likely due to reduced membrane permeability .
Enzyme Inhibition:
- The 3-(4-chlorophenyl)-7-methyl-5H-triazolo[3,4-b]thiadiazin-6(7H)-one (CTT) inhibits acetylcholinesterase at IC₅₀ = 12 μM, whereas the target compound lacks this activity, highlighting the critical role of the C6 ketone group .
Research Implications and Limitations
- Advantages : The target compound’s fused heterocyclic system and substituent diversity make it a versatile scaffold for drug discovery. Its synthetic accessibility further supports scalability .
- Limitations: Limited data exist on pharmacokinetics (e.g., metabolic stability, toxicity). Comparative studies with in vivo models are needed to validate efficacy .
Q & A
Q. Advanced Research Focus
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target enzymes (e.g., fungal 14α-demethylase, PDB: 3LD6). Docking scores correlate with experimental IC50 values when validated against known inhibitors .
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity and binding affinity .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over nanosecond timescales, identifying key residues for mutagenesis studies .
How can researchers design derivatives of this compound to enhance solubility without compromising bioactivity?
Q. Advanced Research Focus
- Prodrug Strategies : Introduce ionizable groups (e.g., carboxylic acids) or PEGylation to improve aqueous solubility. For example, ester prodrugs hydrolyze in vivo to release active compounds .
- Co-Crystallization : Screen with co-solvents (e.g., cyclodextrins) to enhance dissolution rates.
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models identify solubility-enhancing substituents (e.g., polar groups at specific positions) while retaining key pharmacophores .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Reaction Heterogeneity : Transition from batch to flow chemistry (e.g., microreactors) improves heat/mass transfer and reduces side reactions .
- Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effective scalability .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and ensure consistency .
How do structural modifications at the 3-methyl or 4-methylphenyl positions affect the compound’s pharmacokinetic profile?
Q. Advanced Research Focus
- LogP Optimization : Replace methyl groups with fluorine atoms to reduce lipophilicity and improve metabolic stability.
- CYP450 Inhibition Assays : Test derivatives against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
- In Vivo PK Studies : Administer radiolabeled analogs to mice for bioavailability, half-life, and tissue distribution analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
